2-Acetamido-2-deoxy-D-glucono-1,5-lactone
Overview
Description
2-Acetamido-2-deoxy-D-glucono-1,5-lactone, also known as this compound, is a useful research compound. Its molecular formula is C8H13NO6 and its molecular weight is 219.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Amino Sugars - Hexosamines - Glucosamine - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary targets of 2-Acetamido-2-deoxy-D-glucono-1,5-lactone are the human O-linked β-N-acetylglucosaminidase (hOGA, GH84) enzyme and the human lysosomal hexosaminidases (hHexA and hHexB, GH20) enzymes . These enzymes are involved in the cleavage of GlcNAc and GalNAc residues from oligosaccharides and glycosphingolipids .
Mode of Action
This compound interacts with its targets through a substrate-assisted catalytic mechanism. In this process, the 2-acetamido group of the substrate forms an oxazoline intermediate . This interaction results in the inhibition of the hOGA and hHexB enzymes .
Biochemical Pathways
The inhibition of the hOGA and hHexB enzymes affects the biochemical pathways involving the cleavage of GlcNAc and GalNAc residues from oligosaccharides and glycosphingolipids . The downstream effects of this inhibition are still under investigation.
Result of Action
The molecular and cellular effects of the action of this compound are primarily the inhibition of the hOGA and hHexB enzymes . This inhibition is pharmacologically relevant in several diseases such as neurodegenerative and cardiovascular disorders, type 2 diabetes, and cancer .
Biochemical Analysis
Biochemical Properties
2-Acetamido-2-deoxy-D-glucono-1,5-lactone has been identified as a potent inhibitor of O-GlcNAcase (OGA), an enzyme involved in the dynamic post-translational modification of proteins . The compound interacts with OGA, inhibiting its activity and thereby affecting the balance of O-GlcNAcylation, a process critical for various cellular functions .
Cellular Effects
The inhibition of OGA by this compound can lead to an increase in protein O-GlcNAcylation levels within cells . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of an oxazoline intermediate with the 2-acetamido group of the substrate . This interaction inhibits the activity of OGA, leading to changes in protein O-GlcNAcylation levels .
Temporal Effects in Laboratory Settings
The effects of this compound on OGA activity and protein O-GlcNAcylation levels can be observed over time in laboratory settings
Metabolic Pathways
This compound is involved in the metabolic pathway of O-GlcNAcylation . It interacts with the enzyme OGA, affecting the balance of this critical post-translational modification process .
Properties
IUPAC Name |
N-[(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-oxooxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-7,10,12-13H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NELQYZRSPDCGRQ-DBRKOABJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1=O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1=O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501291445 | |
Record name | 2-Acetamido-2-deoxy-D-gluconolactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501291445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19026-22-3 | |
Record name | 2-Acetamido-2-deoxy-D-gluconolactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19026-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Acetamido-2-deoxy-D-glucono-(1,5)-lactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019026223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Acetamido-2-Deoxy-D-Glucono-1,5-Lactone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02813 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-Acetamido-2-deoxy-D-gluconolactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501291445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-acetamido-2-deoxy-D-glucono-δ-lactone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.859 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ACETAMIDO-2-DEOXY-D-GLUCONO-1,5-LACTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09ICI1V6AX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Acetamido-2-deoxy-D-glucono-1,5-lactone interact with its target enzymes, and what are the downstream effects of this interaction?
A: this compound acts as a competitive inhibitor of enzymes like human O-linked β-N-acetylglucosaminidase (hOGA) and human lysosomal hexosaminidases (hHexA and hHexB). [, , , ] This means it competes with the natural substrate for binding to the enzyme's active site, thereby blocking the enzyme's activity. Inhibiting these enzymes is of pharmacological interest for various conditions like neurodegenerative diseases, cardiovascular disorders, type 2 diabetes, and cancer. []
Q2: Can you elaborate on the structure-activity relationship (SAR) of this compound and its derivatives?
A: Research indicates that modifications to the structure of this compound, such as introducing sulfonylhydrazone or phenylsemicarbazone moieties, can significantly impact its inhibitory potency and selectivity towards hOGA and hHexB. [, ] For instance, the addition of a 1-naphthalenesulfonylhydrazone group to the lactone resulted in a compound with nanomolar inhibition against both hOGA and hHexB, albeit without significant selectivity. []
Q3: What insights have computational studies provided into the binding mode of this compound and its derivatives to enzymes like hOGA?
A: Computational studies, including protein-ligand refinement and QM/MM optimizations, suggest that derivatives of this compound, particularly those containing sulfonylhydrazone groups, bind to hOGA preferentially in an s-cis conformation. [] This information is valuable for understanding the specific interactions between these inhibitors and their target enzymes, potentially guiding the development of more potent and selective inhibitors.
Q4: Has this compound or its derivatives demonstrated efficacy in any in vitro or in vivo studies?
A: Research suggests that this compound can inhibit sperm-oocyte interaction, indicating its potential role in fertilization. [] Additionally, a derivative, the phenylsemicarbazone of this compound, demonstrated competitive inhibition against N-acetylglucosaminidases from various sources like bovine kidney, Aspergillus niger, and Artemia salina. []
Q5: What analytical techniques are commonly employed for characterizing and quantifying this compound and its derivatives?
A: Researchers utilize a variety of techniques to analyze this compound and its derivatives. These methods include enzyme kinetic assays to determine inhibitory potency, techniques like X-ray analysis to determine the compound's structure, and high-performance liquid chromatography for separating and identifying synthesized compounds. [, , ]
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